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Compound of Interest

Compound Name: 4-Iodo-2-(trifluoromethyl)pyridine

Cat. No.: B155714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-Iodo-2-
(trifluoromethyl)pyridine, a key building block in medicinal chemistry and drug discovery. The

document details its chemical identity, including its IUPAC name and synonyms, alongside a

compilation of its physical and chemical properties. A thorough experimental protocol for its

synthesis is provided. Furthermore, this guide elucidates the significant application of 4-Iodo-2-
(trifluoromethyl)pyridine as a crucial reagent in the synthesis of β-site amyloid precursor

protein cleaving enzyme 1 (BACE1) inhibitors, compounds of interest in the research and

development of therapeutics for Alzheimer's disease.

Chemical Identity and Properties
4-Iodo-2-(trifluoromethyl)pyridine is a substituted pyridine derivative that serves as a

versatile intermediate in organic synthesis. Its trifluoromethyl group and iodine atom provide

unique electronic properties and reactive sites for various chemical transformations.

IUPAC Name: 4-Iodo-2-(trifluoromethyl)pyridine[1]

Synonyms:[2]

2-(Trifluoromethyl)-4-iodopyridine
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4-Iodo-2-(trifluormethyl)pyridin

Pyridine, 4-iodo-2-(trifluoromethyl)-

Physicochemical Properties
A summary of the key physical and chemical properties of 4-Iodo-2-(trifluoromethyl)pyridine
is presented in Table 1. This data is essential for its handling, storage, and application in

experimental settings.

Property Value Reference

CAS Number 590371-73-6 [2]

Molecular Formula C₆H₃F₃IN [2]

Molecular Weight 272.99 g/mol [2]

Appearance
Clear, colorless to pale yellow

liquid or solid
[1][2]

Melting Point 24-26 °C [2]

Boiling Point 206.2 ± 35.0 °C (Predicted) [2]

Density 1.974 g/mL [2]

Purity ≥97% [1]

Storage
Keep in a dark place, under an

inert atmosphere, at 2-8 °C
[1][2]

Spectral Data
The structural characterization of 4-Iodo-2-(trifluoromethyl)pyridine is confirmed through

various spectroscopic techniques. A summary of the available spectral data is provided below.

¹H NMR (CDCl₃):[3]

δ 8.40 (d, 1H)

δ 8.06 (s, 1H)
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δ 7.90 (d, 1H)

Further spectral data, including ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR)

spectroscopy, are available from various commercial suppliers and chemical databases.[3]

Experimental Protocols
Synthesis of 4-Iodo-2-(trifluoromethyl)pyridine
The following protocol details a common method for the synthesis of 4-Iodo-2-
(trifluoromethyl)pyridine from 3-iodo-2-(trifluoromethyl)pyridine.

Materials:

3-Iodo-2-(trifluoromethyl)pyridine

n-Butyllithium (n-BuLi) in hexanes

Diisopropylamine

Tetrahydrofuran (THF), anhydrous

Methanol

Silica gel for column chromatography

Cyclohexane

Ethyl acetate

Dry ice/acetone bath

Standard glassware for anhydrous reactions

Procedure:

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under

an inert atmosphere (e.g., argon or nitrogen), dilute a 2.5 M solution of n-butyllithium (7.2

mL) in hexanes with anhydrous tetrahydrofuran (30 mL).
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Cool the solution to -78 °C using a dry ice/acetone bath.

To this cooled solution, add diisopropylamine (2.5 mL) dropwise.

Following the addition of diisopropylamine, add a solution of 3-iodo-2-

(trifluoromethyl)pyridine (4.9 g) in anhydrous THF dropwise.

Stir the reaction mixture at -78 °C for 2 hours.

Quench the reaction by the slow addition of methanol (2 mL) at -78 °C.

Allow the reaction mixture to warm to room temperature.

Concentrate the mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel, using a mixture of

cyclohexane and ethyl acetate as the eluent.

The final product, 4-Iodo-2-(trifluoromethyl)pyridine, is obtained as yellow acicular crystals

(1.6 g, 32% yield).

Application in the Synthesis of BACE1 Inhibitors
4-Iodo-2-(trifluoromethyl)pyridine is a valuable building block for the synthesis of various

heterocyclic compounds, including inhibitors of BACE1. The iodo substituent serves as a

versatile handle for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira

couplings, allowing for the introduction of diverse molecular fragments.

While a specific, detailed protocol for the synthesis of a BACE1 inhibitor starting directly from 4-
Iodo-2-(trifluoromethyl)pyridine is not readily available in the public domain, a general

workflow for its utilization in such a synthesis via a Suzuki coupling is outlined below.

Conceptual Workflow for BACE1 Inhibitor Synthesis:
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4-Iodo-2-(trifluoromethyl)pyridine
Suzuki Coupling

(Pd catalyst, base)
Arylboronic Acid

or Ester

Coupled Pyridine Derivative Further Functionalization
(e.g., amination, cyclization) BACE1 Inhibitor

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of a BACE1 inhibitor.

General Protocol for Suzuki Coupling:

In a reaction vessel, dissolve 4-Iodo-2-(trifluoromethyl)pyridine (1 equivalent) and the

desired arylboronic acid or ester (1.1-1.5 equivalents) in a suitable solvent (e.g., dioxane,

toluene, or DMF).

Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃,

Na₂CO₃).

Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by freeze-

pump-thaw cycles.

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor

the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or recrystallization to obtain the coupled

pyridine derivative.

This coupled product can then undergo further chemical modifications to construct the final

BACE1 inhibitor.
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Logical Relationships in Synthesis and Application
The utility of 4-Iodo-2-(trifluoromethyl)pyridine in complex molecule synthesis, particularly for

drug discovery, is rooted in its chemical reactivity. The logical flow from this starting material to

a potential therapeutic agent is depicted in the following diagram.

Starting Material

Key Chemical Transformations

Intermediate Scaffolds

Target Molecule Class

Therapeutic Application

4-Iodo-2-(trifluoromethyl)pyridine

Cross-Coupling Reactions
(e.g., Suzuki, Sonogashira) Nucleophilic Aromatic Substitution

Biaryl Pyridines Alkynyl Pyridines Aminopyridines

BACE1 Inhibitors

Alzheimer's Disease Research
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Caption: Logical flow from starting material to therapeutic application.

Conclusion
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4-Iodo-2-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis

of complex organic molecules. Its well-defined chemical properties and reactivity make it a key

intermediate in the development of novel compounds, particularly in the pursuit of BACE1

inhibitors for Alzheimer's disease research. The experimental protocols and conceptual

workflows provided in this guide serve as a valuable resource for researchers in the fields of

medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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